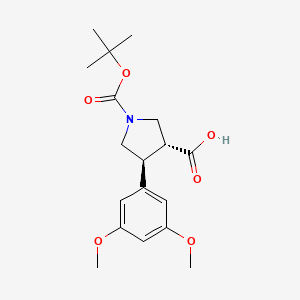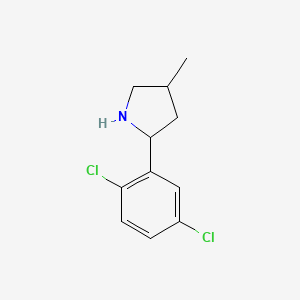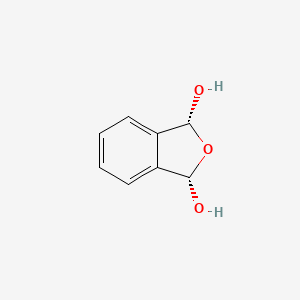
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol is a chiral organic compound that belongs to the class of diols It features a dihydroisobenzofuran ring system with hydroxyl groups attached to the first and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 3-aryl-indanones using chiral catalysts. This method produces high yields of the desired diol with excellent diastereoselectivity and enantioselectivity . Another method involves the reduction of enantioenriched 3-aryl-1-indanones using reducing agents such as sodium borohydride or K-selectride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen sources such as formic acid and triethylamine mixtures to achieve high yields and optical purity . The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets .
類似化合物との比較
Similar Compounds
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol: Unique due to its specific stereochemistry and dihydroisobenzofuran ring system.
(1R,3S)-3-aminocyclopentanol: Similar in having chiral centers but differs in the ring structure and functional groups.
(1R,3S)-3-methoxycarbonyl-1-indanol: Shares the chiral centers but has different substituents and applications.
Uniqueness
This compound stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in asymmetric synthesis and chiral chemistry.
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(1S,3R)-1,3-dihydro-2-benzofuran-1,3-diol |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-10H/t7-,8+ |
InChIキー |
AONGOYXHASSPAZ-OCAPTIKFSA-N |
異性体SMILES |
C1=CC=C2[C@H](O[C@H](C2=C1)O)O |
正規SMILES |
C1=CC=C2C(OC(C2=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
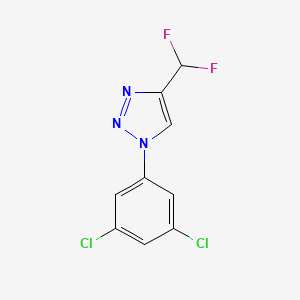
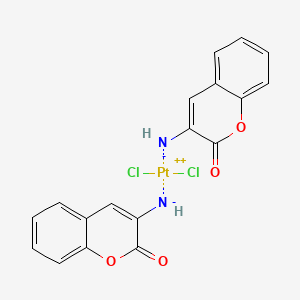
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
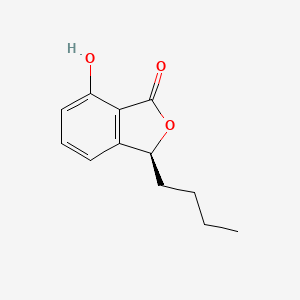
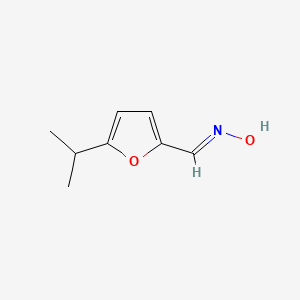
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
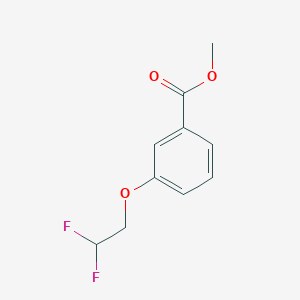
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
